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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of AMG 900's performance against other notable Aurora kinase inhibitors,
supported by preclinical experimental data.

Aurora kinases, a family of serine/threonine kinases, are crucial for regulating mitosis. Their
overexpression in various cancers has made them a key target for anticancer therapies. AMG
900 is a potent, orally bioavailable, pan-Aurora kinase inhibitor that has demonstrated
significant preclinical activity.[1][2] This guide will compare AMG 900 with other well-
characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Tozasertib
(VX-680/MK-0457), and Danusertib (PHA-739358).

In Vitro Kinase Inhibitory Potency

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory
concentration (IC50) or its binding affinity (Ki) against its target kinases. AMG 900 is a pan-
inhibitor, potently targeting all three Aurora kinase isoforms.[3][4][5] In contrast, other inhibitors
exhibit varying degrees of selectivity. Alisertib (MLN8237) is highly selective for Aurora A, while
Barasertib (the active form of AZD1152) is highly selective for Aurora B.[6][7][8][9] Tozasertib
(VX-680) and Danusertib (PHA-739358) also inhibit all three isoforms but with different potency
profiles.[10][11][12]
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(IC50/Ki) (IC50/Ki) (IC50/Ki) Profile
5 nM (IC50)[3][4 4 nM (IC50)[3][4 1 nM (IC50)[3][4 Pan-Aurora
AMG 900 (IC50)[3][4] (IC50)[3][4] (IC30)[3][4]
[5] [5] [5] Inhibitor
Aurora A
Alisertib 1.2 nM (IC50)[6] 396.5 nM (IC50) selective (>200-
(MLN8237) [13] [6] fold vs Aurora B)
(618l
Aurora B
Barasertib
1369 nM (Ki)[14]  0.36 nM (Ki)[14] ] selective (~3700-
(AZD1152- 17.0 nM (Ki)[15]
[15] [15] fold vs Aurora A)
HQPA)
[711]
Tozasertib (VX- ) ) ) Pan-Aurora
0.6 nM (Ki)[11] 18 nM (Ki)[11] 4.6 nM (Ki)[11] o
680/MK-0457) Inhibitor
Danusertib 13 nM (IC50)[10] 79 nM (IC50)[10] 61 nM (IC50)[10]  Pan-Aurora
(PHA-739358) [16] [16] [16] Inhibitor

Cellular Activity and Resistance Profile

The efficacy of these inhibitors in a cellular context is crucial. AMG 900 has shown potent anti-

proliferative activity across a wide range of human tumor cell lines, with IC50 values often in

the low nanomolar range (2-3 nM).[1][3] A key advantage of AMG 900 is its activity in cell lines

resistant to other anticancer drugs, including the taxanes and even other Aurora kinase
inhibitors like AZD1152, MK-0457, and PHA-739358.[1][5] This is partly attributed to its ability
to evade drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein

(BCRP).[5]

In a panel of 26 tumor cell lines, AMG 900 demonstrated uniform potency, irrespective of their

P-gp or BCRP status.[17] Furthermore, AMG 900 was effective in an HCT116 colon cancer cell

line that had developed resistance to AZD1152 due to a mutation in the Aurora B kinase

(W221L).[1][17]
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Cellular Potency Activity in
(IC50/EC50) Resistant Lines

Inhibitor Cell Lines

Active in taxane-
resistant and other
AMG 900 26 tumor cell lines 2-3 nM (IC50)[3] AKl-resistant lines.[1]
[5] Not affected by P-
gp or BCRP status.[5]

0.003-1.71 pM (IC50)

Alisertib (MLN8237) Multiple Myeloma 6]

] Resistance observed
Barasertib (AZD1152-

Leukemia cell lines 3-40 nM (IC50)[18] via Aurora B mutation.

HQPA)
[1][17]
Tozasertib (VX- Anaplastic thyroid
25-150 nM (IC50)[12]

680/MK-0457) cancer
Danusertib (PHA- ] 1.83-19.89 uM (IC50)

Ovarian cancer
739358) [10]

In Vivo Antitumor Efficacy

Preclinical xenograft models provide valuable insights into the in vivo activity of these
compounds. AMG 900 has demonstrated significant, dose-dependent antitumor activity in
multiple xenograft models. Oral administration of AMG 900 effectively inhibited tumor growth in
models of colon, breast, and lung cancer.[1][3][17] Notably, it showed efficacy in multidrug-
resistant xenograft models that were resistant to taxanes like docetaxel or paclitaxel.[4][17]
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Tumor Growth

Inhibitor Xenograft Model Dosing Regimen .
Inhibition (TGI)
15 mg/kg, b.i.d., 2 Significant antitumor
AMG 900 HCT116 (colon) o
days/week activity[17]
MES-SA-Dx5 15 mg/kg, b.i.d., 2
_ _ 84% TGI[4][17]
(multidrug-resistant) days/week
NCI-H460-PTX 15 mg/kg, b.i.d., 2
) 66% TGI[4][17]
(taxane-resistant) days/week
o ) 15 mg/kg and 30 42% and 80% TG,
Alisertib (MLN8237) Multiple Myeloma )
mg/kg respectively[6]
) Colon, lung, 55% to =100%
Barasertib (AZD1152) ] -
hematologic TGI[14]
Tozasertib (VX- 75 mgl/kg, b.i.d., i.p. 98% reduction in
HL-60 (AML)
680/MK-0457) for 13 days tumor volume[12]
) ) Significantly
Danusertib (PHA- ) 15 mg/kg, twice a day,
K562 (leukemia) ) suppressed tumor
739358) i.p.
growth[10]

Experimental Protocols

Below are the generalized methodologies for the key experiments cited in the comparison.

Kinase Inhibition Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay is used to determine the IC50 values of the inhibitors against purified Aurora

kinases.

» Reaction Mixture: Prepare a reaction buffer containing the specific Aurora kinase enzyme (A,
B, or C), a biotinylated peptide substrate, and ATP.

« Inhibitor Addition: Add the test inhibitor (e.g., AMG 900) at various concentrations to the
reaction mixture.
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 Incubation: Incubate the mixture to allow the kinase reaction to proceed, where the enzyme
phosphorylates the substrate.

» Detection: Stop the reaction and add detection reagents, typically a europium cryptate-
labeled anti-phospho-substrate antibody and streptavidin-XL665.

o Signal Measurement: Measure the HTRF signal, which is proportional to the amount of
phosphorylated substrate. The signal is then used to calculate the IC50 value, representing
the concentration of inhibitor required to reduce kinase activity by 50%.[3]

Cell Proliferation and Viability Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.
o Cell Plating: Seed tumor cells in 96-well plates and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase
inhibitor for a specified period (e.g., 72 hours).

 Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to the wells. This
reagent measures the number of viable cells based on metabolic activity (e.g., ATP levels).

o Data Analysis: Measure the luminescence or absorbance and plot the results against
inhibitor concentration to determine the IC50 value for cell proliferation inhibition.[17]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the inhibitors in a living organism.

e Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into
immunocompromised mice.

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms).

e Treatment Administration: Randomize the mice into treatment and control groups. Administer
the Aurora kinase inhibitor (e.g., AMG 900 orally) or a vehicle control according to a specific
dosing schedule.[17]
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e Tumor Measurement: Measure tumor volume and body weight regularly throughout the
study.

» Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition
(TGI) by comparing the change in tumor volume in the treated groups to the control group.[6]
[17]

Phospho-Histone H3 (p-Histone H3) Pharmacodynamic
Assay

This assay measures the in vivo inhibition of Aurora B kinase activity.

Dosing: Administer a single dose of the inhibitor to tumor-bearing mice.

» Tissue Collection: At various time points after dosing, collect tumor and/or bone marrow
samples.[17]

e Immunohistochemistry/Flow Cytometry: Process the tissues and stain for p-Histone H3
(Serl0), a direct substrate of Aurora B.[9][17]

o Quantification: Quantify the level of p-Histone H3 staining. A decrease in the p-Histone H3
signal indicates inhibition of Aurora B activity.[17]

Visualizations
Aurora Kinase Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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